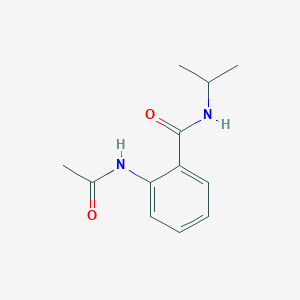

2-(acetylamino)-N-(propan-2-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-acetamido-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C12H16N2O2/c1-8(2)13-12(16)10-6-4-5-7-11(10)14-9(3)15/h4-8H,1-3H3,(H,13,16)(H,14,15) |

InChI Key |

VTIYGAKHTXPZPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetylamino N Propan 2 Yl Benzamide and Analogues

Strategies for Amide Bond Formation in Benzamide (B126) Synthesis

The construction of the amide bond in benzamides is a cornerstone of organic synthesis, with applications spanning pharmaceuticals, materials science, and agrochemicals. Traditional methods often involve the activation of a carboxylic acid to enhance its reactivity towards an amine.

A long-standing and reliable method for amide bond formation is the reaction between an acid chloride and an amine. commonorganicchemistry.com This approach is widely used due to the high electrophilicity of the acid chloride, which readily reacts with the nucleophilic amine. ccspublishing.org.cn The reaction is typically performed at room temperature in an aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF), in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIEA) to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com

A two-step process is often employed, starting from the corresponding carboxylic acid. The carboxylic acid is first converted to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.com The crude acid chloride is then reacted with the amine without extensive purification. commonorganicchemistry.com This method is general and applicable to a wide range of aromatic and aliphatic acid chlorides. ccspublishing.org.cn

Recent advancements have focused on developing more environmentally friendly procedures. For instance, the bio-based solvent Cyrene™ has been successfully used as an alternative to traditional dipolar aprotic solvents for the synthesis of amides from acid chlorides and amines. hud.ac.ukresearchgate.net The reaction of various acid chlorides with amines in Cyrene™ in the presence of triethylamine afforded the desired amides in good yields. hud.ac.uk

Table 1: Examples of Amide Synthesis from Acid Chlorides and Amines in Cyrene™

| Acid Chloride | Amine | Product | Yield (%) |

|---|---|---|---|

| 4-Fluorobenzoyl chloride | Pyrrolidine | 4-Fluoro-N-(pyrrolidin-1-yl)benzamide | 72 |

| 4-Fluorobenzoyl chloride | Aniline | 4-Fluoro-N-phenylbenzamide | 81 |

| 4-Fluorobenzoyl chloride | Benzylamine | N-Benzyl-4-fluorobenzamide | 91 |

> Data sourced from a study on amide synthesis in the bio-based solvent Cyrene™. hud.ac.uk

The mechanism of amide formation from acid chlorides proceeds through a nucleophilic addition-elimination pathway. The amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form the amide. slideshare.net

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are widely used coupling agents for the direct formation of amides from carboxylic acids and amines. chemistrysteps.com These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. chemistrysteps.com EDCI is often preferred due to the water-solubility of its urea (B33335) byproduct, which simplifies purification through aqueous work-up. commonorganicchemistry.com

The reaction is typically carried out in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization, particularly in peptide synthesis. luxembourg-bio.comluxembourg-bio.com These additives react with the activated carboxylic acid to form an active ester, which is more reactive towards the amine and less prone to racemization. rsc.org

A general procedure involves dissolving the carboxylic acid, amine, EDCI, and HOBt in a suitable solvent like DMF or DCM at 0°C and allowing the reaction to proceed to completion. commonorganicchemistry.com The use of EDCI in combination with HOBt has been shown to be effective for the synthesis of a variety of amides, including those with electron-deficient amines. nih.gov

The mechanism of carbodiimide-mediated amidation involves the initial reaction of the carboxylic acid with the carbodiimide to form an O-acylisourea intermediate. This intermediate can then react directly with the amine to form the amide and a urea byproduct. Alternatively, in the presence of HOBt, the O-acylisourea reacts with HOBt to form an active ester, which then acylates the amine. luxembourg-bio.com

Table 2: EDCI/HOBt Mediated Amide Coupling

| Carboxylic Acid | Amine | Additives | Solvent | Product |

|---|---|---|---|---|

| Benzoic Acid | Aniline | EDCI, HOBt | DMF | N-Phenylbenzamide |

| Acetic Acid | Benzylamine | EDCI, HOBt | DCM | N-Benzylacetamide |

> Illustrative examples of EDCI/HOBt mediated amide coupling reactions.

Acylation reactions, particularly those directed to the ortho position of a benzene (B151609) ring, provide a route to substituted benzamides. Palladium-catalyzed ortho-acylation of tertiary benzamides using arylglyoxylic acids as the acyl source has been developed. nih.govacs.org This method involves the direct C-H bond activation at the ortho position of the benzamide. acs.org

The reaction is typically carried out using a palladium catalyst, such as palladium acetate or palladium trifluoroacetate, in the presence of an oxidant like potassium persulfate (K₂S₂O₈) or ammonium persulfate ((NH₄)₂S₂O₈). acs.org A variety of functional groups are tolerated on both the benzamide and the arylglyoxylic acid. nih.govacs.org

For instance, the reaction of N,N-diethylbenzamide with various arylglyoxylic acids in the presence of a palladium catalyst and an oxidant in 1,2-dichloroethane (DCE) at 80°C afforded the corresponding ortho-acylated tertiary benzamides in moderate to good yields. acs.org

Table 3: Palladium-Catalyzed Ortho-Acylation of N,N-Diethylbenzamide

| Arylglyoxylic Acid | Product | Yield (%) |

|---|---|---|

| Phenylglyoxylic acid | N,N-Diethyl-2-benzoylbenzamide | 75 |

| 2-Fluorophenylglyoxylic acid | N,N-Diethyl-2-(2-fluorobenzoyl)benzamide | 78 |

| 3-Methoxyphenylglyoxylic acid | N,N-Diethyl-2-(3-methoxybenzoyl)benzamide | 62 |

> Data sourced from a study on palladium-catalyzed ortho-acylation of tertiary benzamides. acs.org

Synthesis of Substituted 2-Aminobenzamide Precursors

Substituted 2-aminobenzamides are key intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules. mdpi.commdpi.com A common method for their preparation is the reaction of isatoic anhydride with a primary or secondary amine. mdpi.comresearchgate.net This reaction proceeds via nucleophilic attack of the amine on the more electrophilic carbonyl group of the isatoic anhydride, followed by ring-opening and decarboxylation to afford the 2-aminobenzamide derivative. mdpi.com

This synthesis can be carried out using conventional heating in a solvent like dimethylformamide (DMF) or under microwave irradiation. mdpi.comresearchgate.net The microwave-assisted method is often more time-efficient. mdpi.com A series of new 2-aminobenzamide derivatives have been synthesized in good to excellent yields using this approach. mdpi.com

Another route to substituted 2-aminobenzamides involves the palladium-catalyzed carbonylation of 2-haloanilines. google.com For example, a two-step method can be employed where a 2-haloaniline is first reacted with carbon monoxide and an alcohol in the presence of a palladium source, a ligand, and a base to yield a 2-aminobenzoate ester. This ester can then be converted to the corresponding 2-aminobenzamide. google.com

Stereoselective Synthesis Approaches for Chiral Benzamide Derivatives

The synthesis of chiral benzamides with control over the stereochemistry is of significant interest, particularly for applications in medicinal chemistry. nih.govdatapdf.com Atropisomeric benzamides, which possess axial chirality due to restricted rotation around the aryl-carbonyl bond, represent a notable class of chiral benzamides. nih.govdatapdf.com

Enantioselective synthesis of chiral amides can be achieved through various catalytic asymmetric reactions. researchgate.netnih.gov One approach involves the enantioselective bromination of substituted benzamides catalyzed by a simple tetrapeptide. nih.govdatapdf.com This method utilizes electrophilic aromatic substitution to introduce bromine atoms at the ortho positions, creating a chiral center. The reaction is effective for a range of benzamides with different substitution patterns, affording the products with good enantiomeric ratios. nih.gov

Another strategy is the rhodium and chiral squaramide co-catalyzed carbene N-H insertion reaction for the N-alkylation of primary amides. researchgate.net This method provides a rapid and efficient route to chiral amides with high yields and excellent enantioselectivity under mild conditions. researchgate.net

Copper-catalyzed enantioselective hydroaminocarbonylation of alkenes with hydroxylamine electrophiles has also been developed for the synthesis of α-chiral amides. nih.gov This method demonstrates broad functional group tolerance and operates under mild conditions. nih.gov Furthermore, a copper-catalyzed enantioselective reductive relay hydroaminocarbonylation of trisubstituted allylic benzoates with hydroxylamine electrophiles has been reported for the synthesis of γ-chiral amides. nih.gov

These enantioselective methodologies provide valuable tools for accessing enantioenriched chiral benzamide derivatives, which are important scaffolds in drug discovery and development. nih.govresearchgate.netnih.gov

Memory of Chirality (MOC) in Benzamide Derivatization

Memory of Chirality (MOC) is a synthetic strategy where stereochemical information is retained during a reaction in which the primary stereogenic center of the substrate is temporarily destroyed. princeton.edu This phenomenon relies on the existence of a conformationally locked, chiral intermediate that reacts faster than it racemizes. princeton.edusciforum.net The key to a successful MOC reaction is that the conformationally chiral intermediate must not readily racemize, and the subsequent reaction must occur with high stereospecificity. princeton.edu

In the context of benzamide derivatization, MOC can be particularly relevant for reactions at the α-position of an amino acid-derived benzamide or in the formation of atropisomers. Atropisomerism occurs in molecules that have hindered rotation around a single bond, leading to distinct, non-interconverting rotational isomers (atropisomers). nih.gov Tertiary aromatic amides with bulky ortho-substituents can exhibit this axial chirality around the aryl-carbonyl bond. nih.gov

The principle of MOC can be applied to create enantiomerically enriched atropisomeric benzamides. The strategy involves a reaction that temporarily removes the original source of chirality, but the molecule retains a chiral conformation (e.g., a specific twist of the aryl-carbonyl bond) in the intermediate state. This "memory" then directs the stereochemical outcome of the subsequent bond formation. For instance, the enantioselective bromination of benzamide substrates has been achieved using peptide-based catalysts, which can induce atropisomerism by controlling the conformation of the substrate during the reaction. nih.gov Research has shown that chiral nonracemic enolates with dynamic axial chirality can serve as crucial intermediates for asymmetric induction, with a racemization barrier high enough at low temperatures to allow for stereoselective reactions. sciforum.net

Derivatization and Functionalization of the Benzamide Core

The benzamide scaffold is a versatile platform for chemical modification, allowing for the introduction of various functional groups to modulate its physicochemical and biological properties. researchgate.net Modifications can be targeted at the aromatic ring, the amide nitrogen, or the acetylamino substituent of 2-(acetylamino)-N-(propan-2-yl)benzamide.

Introduction of Aromatic and Heteroaromatic Moieties

The introduction of diverse aromatic and heteroaromatic systems onto the benzamide core is a common strategy in drug discovery to explore new chemical space and interactions with biological targets. These moieties can be appended to various positions on the benzamide structure.

A notable example is the synthesis of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) ring. mdpi.com This process involves a multi-step synthesis starting from a substituted benzoic acid, which undergoes esterification, cyanation, cyclization with a pyridine-derived intermediate, and finally, an aminolysis reaction to form the target benzamide. mdpi.com This approach demonstrates how complex heterocyclic systems can be systematically built onto a benzamide framework.

Another strategy involves the direct C-H amidation of aromatic compounds. While often applied to introduce an amine or amide to a heteroaromatic ring, the principles can be adapted for linking aromatic systems. acs.org For instance, copper-catalyzed cross-coupling reactions provide a pathway for forming C-N bonds, which could be used to link a nitrogen-containing heterocycle to the benzamide core. acs.org

Table 1: Examples of Benzamide Derivatization with Aromatic/Heteroaromatic Moieties

| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid | SOCl₂, o-toluidine | 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(o-tolyl)benzamide | 77% | mdpi.com |

| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid | SOCl₂, 2-fluoroaniline | 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2-fluorophenyl)benzamide | 60% | mdpi.com |

| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid | SOCl₂, 2-chloroaniline | 2-chloro-N-(2-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | 65% | mdpi.com |

Modification of N-Substituents and Side Chains

Modifying the N-substituent of the amide group is a straightforward way to alter the properties of a benzamide derivative. In the case of this compound, the isopropyl group can be replaced with a wide variety of alkyl, aryl, or heterocyclic groups.

The synthesis of N-substituted benzamide derivatives is often accomplished by reacting a suitable benzoyl chloride with a primary or secondary amine. researchgate.net This method has been used to generate libraries of compounds for screening purposes. For example, a series of N-substituted benzamides were designed and synthesized based on the structure of Entinostat (MS-275), a known histone deacetylase inhibitor. researchgate.netresearchgate.net These syntheses involved coupling various substituted anilines or other amines to a modified benzoyl chloride precursor. researchgate.net

Further functionalization can be achieved on the N-substituent itself. Studies have shown the synthesis of N-aminobenzamide scaffolds where substitutions are made on phenyl rings attached to the amide nitrogen. nih.gov For instance, reacting amino-N-phenylbenzamides with α-haloketones in the presence of a base like potassium carbonate leads to monoalkylation of the amino group, introducing a functionalized side chain. nih.gov

Table 2: Synthesis of N-Substituted Benzamide Analogues

| Amine | Benzoyl Derivative | Product | Yield (%) | Reference |

| Aniline | Benzoyl chloride | N-phenylbenzamide | 80% | nanobioletters.com |

| p-Toluidine | Benzoyl chloride | N-p-tolylbenzamide | 80% | nanobioletters.com |

| 4-Bromoaniline | Benzoyl chloride | N-(4-bromophenyl)benzamide | 72% | nanobioletters.com |

| 3-Amino-N-(4-methoxyphenyl)benzamide | 2-Bromo-1-phenylethan-1-one | N-(4-methoxyphenyl)-3-(2-oxo-2-phenylethylamino)benzamide | 61% | nih.gov |

Structure Activity Relationship Sar Studies of 2 Acetylamino N Propan 2 Yl Benzamide Derivatives

Correlating Structural Modifications with Biological Potency

The biological potency of 2-(acetylamino)-N-(propan-2-yl)benzamide derivatives is intricately linked to their structural features. Key aspects that are frequently modified and analyzed include the substituents on the benzamide (B126) phenyl ring, the nature of the N-terminus group, and the characteristics of the N-(propan-2-yl) moiety. The spatial arrangement of these components and the introduction of various functional groups can dramatically alter the compound's interaction with its biological target, thereby affecting its efficacy.

Quantitative structure-activity relationship (QSAR) studies are often employed to correlate physical and chemical properties of the derivatives with their biological activities. nih.gov These studies help in understanding the electronic, steric, and hydrophobic requirements for optimal potency. For instance, the conformation of the benzamide moiety and the spatial relationship between different parts of the molecule are crucial for its interaction with target receptors. nih.govcapes.gov.br

Impact of Substituents at the N-Terminus (e.g., nitro group, acetylamino moiety, cap groups)

The N-terminus of the this compound scaffold, which includes the acetylamino group, plays a significant role in modulating biological activity. Modifications at this position can influence the molecule's binding affinity and selectivity for its target.

Nitro Group: The introduction of a nitro group (NO2), a strong electron-withdrawing group, can significantly impact the electronic properties of the benzamide ring. scispace.comresearchgate.net The position of the nitro group is critical; for example, a para-substitution can enhance the electron-accepting ability, whereas a meta-substitution may have a lesser effect. scispace.com This alteration in electron density can influence the binding interactions with the target protein. researchgate.netresearchgate.net In some molecular frameworks, the presence and position of a nitro group on an aromatic ring have been shown to be crucial for antibacterial activity. nih.gov

Acetylamino Moiety: The acetylamino group itself is a key feature. Its hydrogen-bonding capability and steric bulk are important for receptor interaction. Modifications to this group, such as altering the alkyl chain of the acetyl group or replacing it with other acyl groups, can lead to variations in potency.

Cap Groups: The term "cap groups" can refer to various functionalities attached to the N-terminus. These groups can be designed to occupy specific pockets in the binding site of a target protein, thereby enhancing affinity and selectivity. The nature of these cap groups, whether they are hydrophobic, hydrophilic, or capable of forming specific interactions like hydrogen bonds, is a key consideration in SAR studies.

Influence of Substitutions on the Benzamide Phenyl Ring (e.g., positional effects, electronic properties)

Substituents on the benzamide phenyl ring have a profound effect on the biological activity of this compound derivatives. The nature and position of these substituents can alter the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its interaction with biological targets. lumenlearning.comucsb.edu

Positional Effects: The position of a substituent on the phenyl ring is crucial. For example, in some benzamide series, a substituent at the 2-position can lead to potent compounds, but may also introduce activity at other related targets. nih.gov The relative positioning of multiple substituents can also lead to synergistic or antagonistic effects on activity.

The following table summarizes the effects of different substituents on the benzamide phenyl ring from various studies on benzamide derivatives:

| Substituent | Position | Effect on Activity | Reference |

| 2-Cl | Ortho | Submicromolar M1 IC50, but also activity at M3 and M5 | nih.gov |

| 2-OMe | Ortho | Submicromolar M1 IC50, but also activity at M3 and M5 | nih.gov |

| 3,5-dichloro | Meta | Reasonable M1 antagonist activity | nih.gov |

| 2-F | Ortho | Superior fungicidal activity against tested fungi | nih.gov |

Role of the N-(propan-2-yl) Moiety and its Analogues

SAR studies often involve the modification of this group to explore the steric and hydrophobic requirements of the binding pocket. Analogues with different N-alkyl substituents are synthesized and evaluated to determine the optimal group for activity. For instance, replacing the isopropyl group with smaller or larger alkyl chains, cyclic alkyl groups, or branched alkyl groups can lead to significant changes in potency. mdpi.comnih.gov

In some series of benzamide derivatives, the nature of the N-alkyl substituent has been shown to be critical for potency. For example, studies on N-alkyl propanamides have demonstrated that variations in the N-alkyl group can lead to a wide range of antiproliferative activity. mdpi.com The lipophilicity of the N-alkyl group can also play a role in the molecule's ability to cross cell membranes and reach its target.

Scaffold Modifications and Linker Chemistry

To explore new chemical space and improve pharmacological properties, the core scaffold of this compound can be modified by integrating other heterocyclic nuclei. These modifications can lead to derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Pyrazole (B372694): The pyrazole ring is a five-membered heterocycle that can act as a bioisostere for a phenyl ring, often leading to improved physicochemical properties such as solubility. nih.govrsc.org Pyrazole-containing compounds have shown a wide range of biological activities. nih.govresearchgate.netacs.org In some cases, the pyrazole ring itself does not directly interact with the target but helps to orient other key functional groups for optimal binding. nih.gov

Indazole: Indazole, a bicyclic heterocycle composed of a pyrazole ring fused to a benzene (B151609) ring, is another important scaffold in medicinal chemistry. nih.gov Indazole derivatives are known to possess diverse pharmacological activities. nih.govresearchgate.net The incorporation of an indazole nucleus can provide a rigid framework that can be appropriately substituted to interact with specific binding sites. researchgate.net

Oxadiazole: The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) rings are five-membered heterocycles that are often used as bioisosteric replacements for amide or ester groups. nih.govglobalresearchonline.net They can participate in hydrogen bonding and can improve the metabolic stability of a compound. nih.gov Benzamide derivatives containing an oxadiazole ring have been investigated for various biological activities, including fungicidal and anticancer properties. nih.govmdpi.comresearchgate.net

The table below provides examples of how the integration of heterocyclic nuclei has influenced the activity of benzamide derivatives:

| Heterocyclic Nucleus | Effect on Activity | Reference |

| Pyrazole | Can serve as a bioisostere for an arene, enhancing potency and improving physicochemical properties. | nih.govrsc.org |

| Indazole | The presence of a 1H-indazole ring can be crucial for strong inhibitory activities. | nih.gov |

| 1,2,4-Oxadiazole | Can exhibit good fungicidal and insecticidal activities. | nih.gov |

The introduction of chiral centers into the this compound scaffold can have a significant impact on its biological activity. Stereoisomers, which have the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit different pharmacological profiles. mdpi.comnih.gov

The differential activity of enantiomers often arises from their distinct interactions with chiral biological targets such as enzymes and receptors. capes.gov.br One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or may even bind to a different target altogether.

For benzamide derivatives, the stereochemistry at a chiral center can influence the conformation of the entire molecule, affecting how it presents its key binding groups to the receptor. nih.govresearchgate.net For example, the absolute configuration of a chiral center can dictate the orientation of substituents on the benzamide ring or the N-alkyl group, which in turn affects binding affinity. mdpi.com Therefore, the synthesis and evaluation of individual enantiomers are often crucial steps in the drug discovery process to identify the more potent and selective isomer.

Pharmacophore Development and Molecular Feature Mapping

The process of defining a pharmacophore for a series of compounds, such as the derivatives of this compound, typically involves a multi-step approach that integrates data from structure-activity relationship (SAR) studies with computational modeling techniques. Although specific, detailed pharmacophore models for this exact class of derivatives are not extensively published, the principles of pharmacophore science allow for the deduction of key molecular features based on the SAR of analogous structures.

A pharmacophore model for this compound derivatives would likely be constructed by identifying common structural motifs that are critical for biological activity. These motifs, or pharmacophoric features, include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The spatial relationship between these features is paramount for effective interaction with a biological target.

Key Pharmacophoric Features:

Based on the core structure of this compound, several key features can be hypothesized to be part of its pharmacophore:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetyl group and the benzamide moiety are strong candidates for acting as hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The amide protons (both on the acetyl and benzamide groups) can function as hydrogen bond donors.

Aromatic Ring: The benzene ring likely engages in aromatic interactions, such as pi-pi stacking or hydrophobic interactions, with the target protein.

Hydrophobic Group: The N-isopropyl group provides a distinct hydrophobic region that can fit into a corresponding hydrophobic pocket in the receptor.

The following interactive table outlines the potential pharmacophoric features of the parent compound, this compound.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | Acetyl Carbonyl (C=O) | Forms hydrogen bonds with donor groups on the receptor. |

| Hydrogen Bond Acceptor | Benzamide Carbonyl (C=O) | Forms hydrogen bonds with donor groups on the receptor. |

| Hydrogen Bond Donor | Acetyl Amide (N-H) | Donates a hydrogen bond to an acceptor group on the receptor. |

| Hydrogen Bond Donor | Benzamide Amide (N-H) | Donates a hydrogen bond to an acceptor group on the receptor. |

| Aromatic Ring | Benzene Ring | Engages in aromatic or hydrophobic interactions. |

| Hydrophobic Region | Isopropyl Group | Occupies a hydrophobic pocket in the receptor. |

Mapping Molecular Features from SAR Data:

To refine a hypothetical pharmacophore, SAR data from a series of derivatives is essential. By systematically modifying different parts of the lead compound and observing the effect on biological activity, researchers can map which molecular features are critical. For instance, replacing the isopropyl group with smaller or larger alkyl groups would reveal the optimal size and shape of the hydrophobic pocket. Similarly, substitution on the aromatic ring can provide insights into the electronic and steric requirements for this interaction.

Consider a hypothetical SAR study on a series of 2-(acetylamino)-N-alkylbenzamide derivatives. The findings could be summarized in a data table like the one below, which would be instrumental in pharmacophore model development.

| Compound | N-Substituent | Relative Activity | Inferred Importance of Hydrophobic Pocket |

| 1 | Methyl | Low | Sub-optimal fit; pocket may be larger. |

| 2 | Ethyl | Moderate | Improved fit over methyl. |

| 3 | Isopropyl | High | Optimal fit for the hydrophobic pocket. |

| 4 | tert-Butyl | Low | Steric hindrance; group may be too bulky for the pocket. |

This type of data directly informs the definition of the hydrophobic feature in the pharmacophore model, specifying its preferred size and shape. Similar systematic modifications of the other key features would lead to a comprehensive and predictive pharmacophore model. Such a model is invaluable for the rational design of new, more potent derivatives and for virtual screening of compound libraries to identify novel hits.

Computational Studies and Molecular Modeling of 2 Acetylamino N Propan 2 Yl Benzamide

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods, particularly DFT, are used to understand electronic structure, reactivity, and conformational preferences.

The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical for assessing its stability and reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability. mdpi.com The Molecular Electrostatic Potential (MEP) map is also a vital tool, illustrating the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net

Despite the importance of these parameters, specific values for the HOMO-LUMO gap and detailed MEP analysis for 2-(acetylamino)-N-(propan-2-yl)benzamide have not been reported in published studies. Typically, for related benzamide (B126) structures, DFT calculations (e.g., using B3LYP with a 6-31G(d,p) basis set) would be employed to generate these values. sci-hub.se For instance, a study on benzamide itself calculated a HOMO-LUMO energy gap of 5.611 eV. researchgate.net However, the introduction of the acetylamino and N-isopropyl groups would alter these values, and without a dedicated study, they remain unknown.

Reactivity analysis, often derived from MEP maps and Fukui functions, helps identify the most probable sites for chemical reactions. dergipark.org.tr The MEP map uses a color scale to denote electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions of a molecule. researchgate.net For this compound, one could hypothesize that the carbonyl oxygens would be primary sites for electrophilic attack, while the N-H protons might be susceptible to nucleophilic attack. However, without specific computational analysis, this remains speculative.

Before calculating other properties, the molecule's geometry must be optimized to find its most stable, lowest-energy conformation. This is a standard first step in any quantum chemical study. researchgate.net For a flexible molecule like this compound, with several rotatable bonds, this process would identify the preferred spatial arrangement of its constituent groups. This foundational data is currently unavailable in the literature for this specific compound.

Molecular Docking and Virtual Screening

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. researchgate.net It is essential for drug discovery, helping to predict binding affinity and orientation. nih.gov

Virtual screening and subsequent molecular docking simulations are performed to identify potential biological targets for a compound. nih.gov This process would involve docking this compound against a library of known protein structures to predict its binding energy (affinity) and the specific pose it adopts within the binding site. While studies have been conducted on other benzamide derivatives, identifying them as inhibitors of various enzymes, no such studies have been published for this compound. researchgate.netnih.gov

A successful docking study not only predicts binding affinity but also details the specific interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the amino acid residues of the protein's binding pocket. This information is crucial for understanding the mechanism of action and for further lead optimization. As no docking studies for this compound have been reported, the key interacting residues and potential biological targets remain unidentified.

High-Throughput Computational Screening Strategies

High-throughput computational screening, often referred to as virtual screening, is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries against a biological target. nih.gov This approach can significantly reduce the time and cost associated with laboratory-based high-throughput screening (HTS). nih.govudelar.edu.uy The process involves the use of computational algorithms to predict the binding affinity and mode of interaction of small molecules with a protein target of interest. nih.gov

Strategies for high-throughput computational screening can be broadly categorized into two main types: structure-based and ligand-based virtual screening. Structure-based methods require the three-dimensional structure of the target protein, which can be obtained through experimental techniques like X-ray crystallography or NMR spectroscopy. Molecular docking is a primary example of structure-based screening, where a library of compounds is computationally "docked" into the binding site of the target protein to estimate their binding compatibility. nih.govtandfonline.com This allows for the prioritization of compounds that are most likely to be active. nih.gov

Ligand-based virtual screening, on the other hand, is employed when the 3D structure of the target is unknown. This method relies on the knowledge of a set of molecules known to be active against the target. These known active compounds are used to build a computational model, or pharmacophore, that defines the essential chemical features required for biological activity. This model is then used to screen large databases for other molecules that possess similar features. nih.gov

The scale of these screening campaigns can be massive, with the ability to assess millions to billions of compounds in a relatively short period. acs.org This computational power allows for the exploration of vast chemical spaces to identify novel molecular scaffolds. udelar.edu.uy While no specific high-throughput computational screening studies have been published for this compound, these methodologies represent a powerful approach to identify its potential biological targets and to discover other molecules with similar activity profiles.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules, such as proteins and ligands, at an atomic level. mdpi.comtandfonline.com These simulations are invaluable for understanding how a ligand, such as a benzamide derivative, might interact with its biological target. mdpi.comrsc.orgnih.gov

Analysis of Dynamic Interactions Between Ligand and Target

MD simulations allow for a detailed analysis of the dynamic interactions between a ligand and its target protein. mdpi.com These simulations can reveal the stability of the ligand within the binding pocket and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that contribute to binding affinity. mdpi.com For instance, in studies of other benzamide derivatives, MD simulations have been used to identify critical amino acid residues within the binding site that form stable hydrogen bonds with the ligand. mdpi.com

The root mean square deviation (RMSD) of the ligand and protein backbone atoms is often calculated throughout the simulation to assess the stability of the complex. A low and stable RMSD value suggests that the ligand remains in a consistent binding pose. tandfonline.com Additionally, the root mean square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are more rigid upon ligand binding. tandfonline.com By analyzing the trajectory of the MD simulation, researchers can visualize and quantify the frequency and duration of specific ligand-protein contacts, providing a dynamic picture of the binding event that is not available from static models like molecular docking. tandfonline.com While specific MD simulation data for this compound is not available, this methodology is crucial for understanding its potential binding dynamics with a target protein.

Conformational Changes and Stability of Ligand-Receptor Complexes

A key application of MD simulations is to investigate the conformational changes that both the ligand and the receptor may undergo upon binding. tandfonline.com The binding of a ligand can induce conformational shifts in the protein target, which can be essential for its biological function. Similarly, the ligand itself may adopt different conformations to fit optimally within the binding site. MD simulations can capture these dynamic changes and help to understand the structural basis of ligand efficacy. tandfonline.com

The stability of the ligand-receptor complex is a critical factor in determining the potency and duration of action of a drug candidate. MD simulations provide a means to assess this stability by monitoring the interactions and conformational integrity of the complex over time. tandfonline.com The analysis of parameters such as the radius of gyration (Rg) can indicate the compactness of the protein-ligand complex during the simulation. tandfonline.com Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to estimate the binding free energy of the complex, providing a more quantitative measure of its stability. tandfonline.com For benzamide derivatives, understanding the conformational dynamics and stability of their complexes with target receptors is essential for rational drug design and optimization. mdpi.com

In Silico ADME Prediction and Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. mdpi.comnih.govnih.gov These computational models use the chemical structure of a molecule to predict its behavior in the body, helping to identify potential liabilities before significant resources are invested in its development. nih.gov Various web-based tools and software packages, such as SwissADME, are available to perform these predictions. nih.gov

Due to the lack of specific experimental data for this compound, a predictive analysis can be performed based on its chemical structure. The following table presents a set of predicted ADME and physicochemical properties for the structurally related compound, 2-(acetylamino)-N-2-propen-1-ylbenzamide, as a representative example of the types of data generated in an in silico profile. nih.gov

Table 1: Predicted Physicochemical and ADME Properties for a Representative Benzamide Derivative

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Formula | C12H14N2O2 | - |

| Molecular Weight | 218.25 g/mol | Indicates a relatively small molecule. nih.gov |

| XLogP3 | 2.3 | Suggests moderate lipophilicity. nih.gov |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | Indicates good potential for oral bioavailability. nih.gov |

| Hydrogen Bond Donors | 2 | Within typical range for drug-like molecules. nih.gov |

| Hydrogen Bond Acceptors | 2 | Within typical range for drug-like molecules. nih.gov |

| Rotatable Bonds | 4 | Suggests a degree of conformational flexibility. |

| GI Absorption | High (Predicted) | Likely to be well-absorbed from the gastrointestinal tract. swissadme.ch |

| BBB Permeant | No (Predicted) | Unlikely to cross the blood-brain barrier. swissadme.ch |

| CYP1A2 inhibitor | Yes (Predicted) | Potential for drug-drug interactions. humanjournals.com |

| CYP2C19 inhibitor | No (Predicted) | Lower potential for interactions with drugs metabolized by this enzyme. humanjournals.com |

| CYP2C9 inhibitor | Yes (Predicted) | Potential for drug-drug interactions. humanjournals.com |

| CYP2D6 inhibitor | No (Predicted) | Lower potential for interactions with drugs metabolized by this enzyme. humanjournals.com |

| CYP3A4 inhibitor | Yes (Predicted) | Potential for drug-drug interactions with a wide range of drugs. humanjournals.com |

Disclaimer: The data in this table is for the related compound 2-(acetylamino)-N-2-propen-1-ylbenzamide and is intended to be illustrative of an in silico ADME profile. These are computational predictions and have not been experimentally verified.

This type of profiling helps in the early identification of potential issues such as poor absorption or a high likelihood of drug-drug interactions due to the inhibition of cytochrome P450 (CYP) enzymes. humanjournals.com The "Bioavailability Radar" is a graphical tool that provides a quick assessment of a compound's drug-likeness based on properties like lipophilicity, size, polarity, and solubility. researchgate.net

Preclinical Pharmacokinetic Considerations for Benzamide Derivatives

In Vitro ADME Studies (e.g., Plasma and S9 Stability)

In vitro ADME studies are fundamental for early-stage drug discovery, offering insights into a compound's metabolic fate before advancing to in vivo testing. Key assays include assessing stability in plasma and liver S9 fractions.

Plasma Stability

Liver S9 Stability

The liver is the primary site of drug metabolism. The S9 fraction, a supernatant from the centrifugation of a liver homogenate, contains a wide array of both Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs, SULTs) metabolic enzymes. nih.gov S9 stability assays are a cost-effective and comprehensive method for screening metabolic stability early in the drug discovery process. nih.gov These assays provide a broader view of metabolic potential compared to liver microsomes, which primarily contain Phase I enzymes. nih.gov For 2-(acetylamino)-N-(propan-2-yl)benzamide, incubation with liver S9 fractions would reveal its susceptibility to oxidative metabolism by CYPs and conjugation reactions, providing a prediction of its hepatic clearance. The agreement between S9 stability data and in vivo plasma clearance has been shown to be significant, making it a valuable predictive tool. nih.gov

Table 1: Summary of In Vitro ADME Assays and Implications for this compound

| Assay | Purpose | Key Enzymes | Potential Outcome for this compound |

| Plasma Stability | To assess degradation by hydrolytic enzymes in blood/plasma. | Esterases, Amidases | The two amide bonds may be susceptible to hydrolysis, affecting the compound's half-life. |

| Liver S9 Stability | To determine metabolic stability in the presence of a broad range of hepatic enzymes. | Phase I (CYPs) and Phase II (e.g., UGTs) enzymes. | Predicts susceptibility to first-pass metabolism and overall hepatic clearance. |

Predicted Metabolic Pathways

While specific metabolic studies on this compound have not been published, its metabolic fate can be predicted based on its chemical structure and the known metabolic pathways of related benzamide (B126) and N-acetylated compounds. The primary routes of metabolism are expected to involve hydrolysis and oxidation.

Key predicted pathways include:

Amide Hydrolysis: The compound features two amide bonds. Hydrolysis of the N-(propan-2-yl)benzamide linkage would yield 2-(acetylamino)benzoic acid and propan-2-amine. Alternatively, hydrolysis of the acetylamino group would result in 2-amino-N-(propan-2-yl)benzamide.

Aromatic Hydroxylation: The benzene (B151609) ring is a target for oxidation by cytochrome P450 enzymes, leading to the formation of various phenolic metabolites. The position of hydroxylation will be influenced by the directing effects of the existing substituents.

N-Dealkylation: The isopropyl group attached to the benzamide nitrogen could undergo oxidative dealkylation, although this is generally a less common pathway for secondary alkyl groups compared to primary ones.

Phase II Conjugation: Following Phase I metabolism (e.g., hydroxylation), the resulting functional groups can be conjugated with endogenous molecules such as glucuronic acid (by UGTs) or sulfate (by SULTs) to increase water solubility and facilitate excretion.

The lack of parent drug found in the urine for other extensively metabolized benzamide derivatives suggests that this compound is also likely to be cleared primarily via metabolic transformation. nih.gov

In Silico Prediction of Drug-like Properties and Oral Bioavailability

In silico tools are invaluable for predicting the drug-like properties of a molecule, helping to prioritize candidates with a higher probability of success. A key component of this assessment is evaluating compliance with guidelines such as Lipinski's Rule of Five. wikipedia.orgdrugbank.com

Lipinski's Rule of Five

This rule of thumb evaluates the potential for a compound to be orally bioavailable based on key physicochemical properties. wikipedia.org An orally active drug generally should not have more than one violation of the following criteria:

Molecular weight (MW) ≤ 500 Daltons drugbank.com

Log P (a measure of lipophilicity) ≤ 5 drugbank.com

Hydrogen bond donors (HBD) ≤ 5 drugbank.com

Hydrogen bond acceptors (HBA) ≤ 10 drugbank.com

The calculated properties for this compound are presented in the table below.

Table 2: In Silico Predicted Physicochemical and Drug-like Properties

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Formula | C12H16N2O2 | N/A | N/A |

| Molecular Weight ( g/mol ) | 220.27 | ≤ 500 | Yes |

| Log P (Octanol-Water Partition Coefficient) | 1.8 - 2.2 (Predicted) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Number of Violations | 0 | ≤ 1 | Yes |

Based on this in silico analysis, this compound fully complies with Lipinski's Rule of Five. This profile suggests that the compound possesses physicochemical properties favorable for good membrane permeability and oral absorption. researchgate.net Studies on other novel benzamide derivatives have similarly used these in silico tools to predict favorable ADME profiles and good bioavailability, underscoring the utility of this approach. mdpi.comresearchgate.net The complete compliance with these rules indicates a higher likelihood of the compound being a suitable candidate for oral drug development. researchgate.net

Future Research Directions and Therapeutic Potential

Rational Design of Next-Generation Benzamide (B126) Derivatives

The journey from a lead compound to a clinical candidate hinges on the principles of rational drug design, where chemical structures are systematically modified to optimize their pharmacological properties. For 2-(acetylamino)-N-(propan-2-yl)benzamide, future research would involve the strategic design and synthesis of new analogues to enhance potency, selectivity, and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies would be paramount. This involves creating a series of related compounds where specific parts of the molecule are altered. For instance, the N-isopropyl group could be replaced with other alkyl or cyclic moieties to probe the size and nature of the binding pocket. The acetylamino group could be substituted with different acyl groups or other hydrogen-bond donors and acceptors to fine-tune interactions with a target protein. Investigations into other benzamide derivatives have shown that such modifications can dramatically influence activity; for example, in the development of neuroleptics, altering the terminal nitrogen substituent significantly enhanced potency. nih.gov Similarly, research on PARP-1 inhibitors demonstrated that optimizing the benzamide scaffold led to compounds with nanomolar inhibitory activity and high selectivity for cancer cells. nih.gov These established principles would guide the modification of this compound to create next-generation therapeutic agents.

Exploration of Novel Therapeutic Indications for this compound Analogues

The benzamide chemical class has yielded drugs with a wide array of therapeutic applications, including antiemetics, antipsychotics, and anticancer agents. drugbank.com This proven diversity suggests that analogues of this compound could be effective against a range of diseases beyond those traditionally associated with benzamides.

Future research should involve screening a library of its derivatives against various biological targets. For example, some benzamides have shown potent activity as glucokinase activators for treating type 2 diabetes, while others act as pancreatic β-cell protective agents against ER stress. nih.govnih.gov There is also precedent for benzamide derivatives acting as inhibitors of the ABCG2 transporter, which could be used to overcome multidrug resistance in cancer chemotherapy. mdpi.com Furthermore, research into related heterocyclic compounds like benzimidazoles has revealed potential for treating parasitic diseases such as malaria and leishmaniasis, suggesting another avenue for exploration. nih.gov By screening analogues of this compound against targets implicated in oncology, neurodegenerative diseases, metabolic disorders, and infectious diseases, researchers may uncover entirely new therapeutic indications. mdpi.comnih.gov

Integration of Advanced Computational and Experimental Methodologies for Drug Discovery

Modern drug discovery is a synergistic interplay between computational and experimental techniques, which accelerates the identification and optimization of lead compounds. mdpi.com The development of this compound analogues would greatly benefit from such an integrated approach.

Computational Methods:

Molecular Docking: This technique would be used to predict how different analogues of this compound bind to the three-dimensional structure of a target protein. This can help prioritize which compounds to synthesize. In silico studies have been crucial in understanding the binding modes of quinoxaline-based antiproliferative agents and multi-targeted benzamides for Alzheimer's disease. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to statistically correlate the chemical structures of a series of analogues with their biological activity. This allows for the prediction of the potency of novel, unsynthesized compounds.

Experimental Methodologies:

High-Throughput Screening (HTS): Once a library of analogues is synthesized based on computational insights, HTS can be used to rapidly test them against a specific biological target in vitro.

In Vitro Assays: For promising hits from HTS, more detailed in vitro experiments would be conducted. This could include cytotoxicity assays against various cancer cell lines or enzyme inhibition assays to determine IC50 values, as has been done for novel antiproliferative agents and PARP-1 inhibitors. nih.govmdpi.com

This iterative cycle of computational prediction followed by experimental validation allows for a more efficient and resource-effective drug discovery process.

Development of Targeted Delivery Systems for Benzamide Therapeutics

Even a highly potent drug can be ineffective or cause significant side effects if it does not reach its intended target in the body. Targeted drug delivery systems are designed to solve this problem by concentrating a therapeutic agent at the site of disease, enhancing efficacy while minimizing systemic toxicity. google.com

For future therapeutics derived from this compound, several advanced delivery strategies could be employed:

Nanoparticle Encapsulation: The drug could be encapsulated within nanoparticles, such as liposomes or biodegradable polymers. This can protect the drug from premature degradation, improve its solubility, and allow it to accumulate in specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

Prodrugs: The benzamide derivative could be chemically modified into an inactive prodrug that is only converted to the active form by specific enzymes present at the target site. This approach is being explored for GST-activated compounds. google.com

Conjugation to Targeting Moieties: The drug can be attached to a targeting ligand, such as an antibody, peptide, or vitamin, that specifically binds to receptors overexpressed on diseased cells. google.comgoogle.com For example, a benzamide therapeutic could be linked to a molecule that targets cancer cells, ensuring that the cytotoxic payload is delivered directly to the tumor.

These delivery systems could be crucial for translating the potential of this compound analogues into safe and effective clinical treatments.

Addressing Challenges in Benzamide Research and Development

Despite the promise of the benzamide scaffold, the path from a promising laboratory compound to an approved drug is fraught with challenges. Any research program focused on this compound must be prepared to address these hurdles.

A primary challenge is achieving target selectivity . Many benzamides interact with multiple receptors, which can lead to off-target side effects. For instance, while some benzamides are effective neuroleptics, they can also cause movement disorders. nih.gov Rigorous screening and rational design are necessary to develop analogues with high specificity for the desired biological target.

Another significant obstacle is drug resistance . In both cancer and infectious diseases, target cells can develop mechanisms to evade the effects of a drug, such as by overexpressing efflux pumps that remove the drug from the cell. mdpi.comnih.gov Overcoming resistance may involve co-administration with other drugs or designing compounds that are not substrates for these pumps.

Furthermore, pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) must be optimized. A compound may be highly potent in vitro but fail in vivo due to poor stability, low bioavailability, or rapid clearance from the body. nih.gov Early assessment of these properties is critical to guide the selection and development of viable drug candidates. The synthesis process itself can also present challenges, requiring efficient and scalable methods for producing the final compounds. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(acetylamino)-N-(propan-2-yl)benzamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step acylation and functional group protection. For example, Pd/C-catalyzed hydrogenation (e.g., reduction of nitro groups) followed by acetylation using reagents like acetic anhydride in polyphosphoric acid (PPA) under controlled temperature (e.g., 80–100°C) . Key steps include:

- Step 1 : Reduction of nitro intermediates (e.g., Pd/C, H₂, MeOH, 18 h) .

- Step 2 : Protection of hydroxyl or amino groups with TIPSCl (triisopropylsilyl chloride) or benzyloxycarbonyl (Cbz) groups .

- Step 3 : Final acylation with propan-2-ylamine derivatives in pyridine/CH₂Cl₂ .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Techniques :

- X-ray crystallography for unambiguous confirmation of the acetylamino group position and propan-2-yl substitution .

- NMR analysis : ¹H/¹³C NMR to identify characteristic peaks (e.g., acetyl CH₃ at ~2.1 ppm, propan-2-yl CH(CH₃)₂ at ~1.2 ppm) .

- FT-IR : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methods :

- Enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., acetylcholinesterase inhibition for neurological applications) .

- Cell viability assays : MTT or resazurin assays to screen for cytotoxicity (IC₅₀ values) in cancer cell lines .

- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with target proteins (e.g., kinases) .

Advanced Research Questions

Q. How do conformational polymorphisms of this compound affect its physicochemical properties?

- Analysis : Computational studies (DFT, MP2) reveal that intramolecular hydrogen bonding between the acetyl group and benzamide NH stabilizes specific conformers . For example:

- Conformer A : Stabilized by N–H···O=C hydrogen bonds (ΔG = 0 kJ/mol).

- Conformer B : Lacks intramolecular H-bonding (ΔG = +20 kJ/mol) .

Q. What mechanistic insights explain contradictory results in copper-mediated C–H functionalization of benzamide derivatives?

- Divergent pathways : Under basic conditions, Cu(II) facilitates directed C–H methoxylation via organometallic intermediates. Under acidic conditions, non-directed chlorination occurs through single-electron transfer (SET) mechanisms .

- Experimental validation : Use deuterium labeling (KIE studies) and EPR spectroscopy to detect radical intermediates .

Q. How can computational methods resolve discrepancies in predicted vs. observed bioactivity data?

- Approach :

- Docking simulations : Compare binding poses in target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

- QSAR models : Incorporate Hammett σ values of substituents (e.g., electron-withdrawing groups enhance activity) .

Q. What strategies mitigate environmental risks during large-scale synthesis?

- Waste management :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.